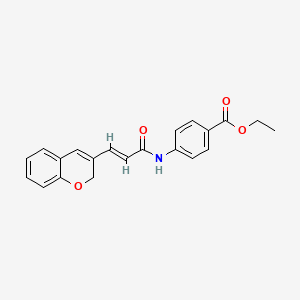

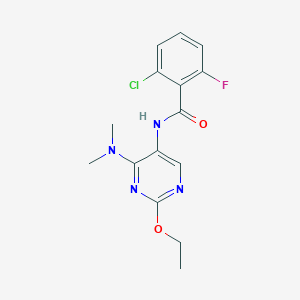

(E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Chromene and its derivatives are an important class of organic compounds due to their wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and antitubercular agents .

Synthesis Analysis

In a study, new 2H-chromene derivatives were synthesized following aldol condensation of 2H chromene-3-carbaldehydes with acetone . These products were characterized by means of spectral data .Molecular Structure Analysis

The structure of one new compound (E)-4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)but-3-en-2-one was confirmed by X-ray analysis .Chemical Reactions Analysis

The synthesis of these compounds involved an aldol condensation of 2H chromene-3-carbaldehydes with acetone .科学的研究の応用

Synthesis and Structural Analysis

(E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate and related compounds have been synthesized and structurally analyzed to understand their crystalline forms and molecular interactions. For example, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, revealing intramolecular hydrogen bonding and crystallizing in the triclinic crystal system (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, (E)-Ethyl 3-(4-oxo-4H-chromen-3-yl)acrylate undergoes Domino reactions to form bridged compounds, illustrating the molecule's reactivity and potential for creating complex structures (Heredia-Moya, Krohn, Flörke, & Araya-Maturana, 2006).

Material Science and Polymer Research

The compound's derivatives have been explored in material science, particularly in polymer research. Transition-metal-catalyzed copolymerizations involving similar esters lead to materials with controlled microstructures and improved mechanical properties, highlighting the potential of these compounds in developing new polymeric materials (Dai & Chen, 2018).

Organic Synthesis and Chemical Reactions

In organic chemistry, (E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate serves as a precursor in various reactions. For instance, its reactions with ethyl vinyl ether have been studied for synthesizing complex molecular structures, demonstrating its utility in organic synthesis (Araya-Maturana, Heredia-Moya, Krohn, Flörke, Pessoa‐Mahana, Weiss-Lopez, & Estévez-Braun, 2007). Also, its role in the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones further emphasizes its versatility in facilitating novel organic transformations (Fan, Wang, Li, Wang, Lei, Liang, & Zhang, 2017).

Nonlinear Optical (NLO) Properties

The compound and its derivatives have been evaluated for their nonlinear optical (NLO) properties using density functional theory (DFT), indicating potential applications in NLO materials. These studies reveal significant first and second hyperpolarizabilities, suggesting these compounds are promising candidates for NLO applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antimicrobial Activity

Research into the antimicrobial properties of (E)-ethyl 4-(3-(2H-chromen-3-yl)acrylamido)benzoate derivatives has demonstrated their effectiveness against various bacterial and fungal strains, indicating the potential for pharmaceutical applications in combating microbial infections (Subhashini, Ravi, Cherupally, Raju, Reddy, & Bee, 2016).

作用機序

特性

IUPAC Name |

ethyl 4-[[(E)-3-(2H-chromen-3-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-25-21(24)16-8-10-18(11-9-16)22-20(23)12-7-15-13-17-5-3-4-6-19(17)26-14-15/h3-13H,2,14H2,1H3,(H,22,23)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLAVFJSIWIIT-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide](/img/structure/B2748697.png)

![3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2748699.png)

![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)

![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)

![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)